5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Description
5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
5-(2-ethylphenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-2-10-5-3-4-6-13(10)20(17,18)14-8-12-7-11(14)9-19(12,15)16/h3-6,11-12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHMYGKMGYWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the cycloaddition reaction, where a precursor compound undergoes a [4+2] cycloaddition to form the bicyclic core. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and scalable, ensuring consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar core structure, used in medicinal and industrial applications.
Sordarins: Natural products with a bicyclic structure, known for their antifungal properties.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is unique due to its specific functional groups and the presence of a sulfur atom in the bicyclic core.
Biological Activity
5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound belongs to a class of sulfonamides that exhibit diverse pharmacological properties, making them valuable in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework with a sulfonyl group attached to an ethylphenyl moiety. The presence of the thia and azabicyclic structures contributes to its unique properties and biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including those structurally similar to our compound. For instance, compounds derived from bicyclic amines have demonstrated significant activity against various viruses such as coxsackievirus B and enterovirus (EMCV) with IC50 values ranging from 18.3 µM to 22.0 µM .
| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | EMCV | 22.0 ± 2.6 | 40.3 |
| Compound B | HPIV-3 | 18.3 ± 2.0 | 19.6 |
| This compound | TBD | TBD | TBD |
Study on Antiviral Efficacy
In a study focusing on the synthesis of sulfonamide derivatives, researchers reported that certain bicyclic sulfonamides exhibited promising antiviral activity against SARS-CoV-2, with one compound showing an IC50 of 0.8 µM and a selectivity index of 30.7 . While direct data on our compound is lacking, its structural similarities suggest potential effectiveness against similar viral pathogens.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of sulfonamide compounds often involves reactions with aryl-substituted sulfonyl chlorides and amines through classical methods . Understanding the SAR can provide insights into optimizing the biological activity of compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
